4,4-Dichlorobut-3-enoic acid
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Overview
Description
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research by El-Hashash et al. (2015) demonstrates the use of 4,4-Dichlorobut-3-enoic acid derivatives in synthesizing novel heterocyclic compounds with potential antibacterial activities. This involves a series of chemical reactions under Aza–Michael addition conditions, leading to the formation of pyridazinones and furanones derivatives (El-Hashash et al., 2015).
Building Blocks in Biological Compound Synthesis
Tolstoluzhsky et al. (2008) have developed a method combining microwave assistance and ytterbium triflate catalyst for synthesizing 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives. These derivatives are valuable as building blocks in the synthesis of biologically active compounds, highlighting the compound's utility in chemical synthesis (Tolstoluzhsky et al., 2008).
Use in DNA Interaction Studies and Biological Screenings
The research by Sirajuddin et al. (2015) focuses on a derivative of 4,4-Dichlorobut-3-enoic acid, examining its interaction with DNA and its potential as an antitumor agent. This includes spectroscopic characterization and in vitro biological screenings, demonstrating the compound's relevance in biochemical research (Sirajuddin et al., 2015).
Catalysis and Synthesis of Disubstituted Prop-2-enoic Acids
Research by Abarbri et al. (2002) explores the use of 4,4-Dichlorobut-3-enoic acid derivatives in palladium-catalyzed cross-coupling reactions. This process is useful for preparing 3,3-disubstituted prop-2-enoic acids, showcasing the compound's utility in organic synthesis (Abarbri et al., 2002).
Development of Antimicrobial Agents
El-Hashash et al. (2014) highlight the potential of 4,4-Dichlorobut-3-enoic acid in developing new antimicrobial agents. This involves its use as a key starting material for preparing various heterocycles, which are then tested for antimicrobial activities (El-Hashash et al., 2014).
Antioxidant Activity Analysis
Ardjani and Mekelleche (2016) conducted a study on the antioxidant activity of derivatives of 4,4-Dichlorobut-3-enoic acid. This research employs quantum-chemistry descriptors and molecular docking, providing insights into the compound's potential as an antioxidant (Ardjani & Mekelleche, 2016).
Future Directions
A recent preprint discusses a novel radical decarboxylative 1,2,3-trifunctionalization of various 3-enoic acids, which could potentially include 4,4-Dichlorobut-3-enoic acid . This research represents a new conversion mode for 3-enoic acids and could lead to the construction of diverse functionalized 3,4-polysubstituted dihydroisoquinolines .
properties
IUPAC Name |
4,4-dichlorobut-3-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCCMVOULSRGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dichlorobut-3-enoic acid |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.